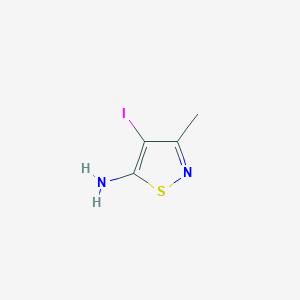

4-Iodo-3-methyl-1,2-thiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methyl-1,2-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGAGBHXQIEQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300987 | |

| Record name | 4-Iodo-3-methyl-5-isothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851049-22-4 | |

| Record name | 4-Iodo-3-methyl-5-isothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851049-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3-methyl-5-isothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the 1,2 Thiazole Isothiazole Core

The 1,2-thiazole, or isothiazole (B42339), is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom in adjacent positions. orientjchem.org This arrangement imparts a unique set of electronic and physical properties that have been exploited in a wide array of applications. The isothiazole ring system is a key structural motif in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Current time information in Bangalore, IN.researchgate.net

Isothiazole derivatives have been investigated for their potential as:

Antimicrobial agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria. chemicalbook.com

Antiviral compounds: Showing promise in the development of new antiviral therapies. researchgate.net

Anti-inflammatory agents: Serving as a scaffold for the design of novel anti-inflammatory drugs. researchgate.net

Anticancer agents: Demonstrating potential in the development of new oncological treatments. Current time information in Bangalore, IN.

Agrochemicals: Used in herbicides and fungicides, often enhancing the efficacy of other biocidal compounds. chemicalbook.com

The stability of the isothiazole ring, coupled with its capacity for diverse functionalization, makes it a valuable and enduring core structure in the design of new molecules with tailored properties. researchgate.netmedwinpublishers.com

Historical Context of Isothiazole Synthesis and Functionalization

Foundational Approaches to 1,2-Thiazole Ring Construction

The fundamental challenge in synthesizing isothiazoles lies in the creation of the nitrogen-sulfur (N-S) bond characteristic of this heterocyclic system. Various synthetic routes have been developed to address this, ranging from classical ring-closing reactions to modern multi-component strategies.

Ring-closing reactions are a cornerstone of heterocyclic synthesis, providing a versatile means to construct the isothiazole ring from a variety of linear precursors. These methods typically involve the formation of one or two key bonds in the final cyclization step. Retrosynthetic analysis reveals several logical approaches to forming the isothiazole ring. thieme-connect.com

One prominent method is the oxidative cyclization of β-aminovinyl thioamides or 3-aminopropenethiones. thieme-connect.com This approach starts with a pre-formed fragment containing the necessary C-C-C-N and S atoms, with the final N-S bond being formed through oxidation. For instance, the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide on silica (B1680970) gel has been shown to produce 4-cyanoisothiazoles efficiently. thieme-connect.com

More recent developments have expanded the toolbox for isothiazole synthesis. These include:

Base-promoted demethoxylative cycloaddition: This method utilizes alkynyl oxime ethers with a sulfur source like sodium sulfide (B99878) (Na₂S) to form the isothiazole ring. organic-chemistry.org

Rhodium-catalyzed transannulation: 1,2,3-Thiadiazoles can react with nitriles in the presence of a rhodium catalyst to yield a diverse range of isothiazoles through an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org

[4+1] Annulation: A metal-free and catalyst-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate. This carbon-economic method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds. organic-chemistry.org

Three-component reactions: A strategy employing enaminoesters, a sulfur source, and bromodifluoroacetamides or esters has been developed to create thiazoles and isothiazoles, demonstrating high selectivity. acs.org

These varied ring-closing strategies are summarized in the table below.

| Method | Precursors | Key Features | Reference |

| Oxidative Cyclization | 3-Aminopropenethiones | Solvent-free conditions, uses CrO₃/SiO₂ | thieme-connect.com |

| Demethoxylative Cycloaddition | Alkynyl oxime ethers, Na₂S | Base-promoted, good functional group tolerance | organic-chemistry.org |

| Rh-Catalyzed Transannulation | 1,2,3-Thiadiazoles, Nitriles | Forms α-thiavinyl Rh-carbenoid intermediate | organic-chemistry.org |

| [4+1] Annulation | β-Ketodithioesters, NH₄OAc | Metal-free, catalyst-free, cascade reaction | organic-chemistry.org |

| Three-Component Reaction | Enaminoesters, Sulfur, Bromodifluoro-compounds | High selectivity for thiazoles/isothiazoles | acs.org |

The synthesis of thiazoles, isomers of isothiazoles, is well-established, with the Hantzsch thiazole (B1198619) synthesis being a prominent example. youtube.comwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.comwikipedia.org In the Hantzsch synthesis, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, eventually leading to a thiazole ring after cyclization and dehydration. youtube.com

Adapting these classical thiazole syntheses for isothiazoles requires a fundamental shift in the starting materials to accommodate the N-S bond arrangement. While a direct adaptation of the Hantzsch synthesis is not straightforward due to the different connectivity (S-C-N in thiazoles vs. S-N in isothiazoles), the underlying principles of using building blocks that contain the necessary atoms can be applied. For isothiazole synthesis, one would need precursors that facilitate the formation of the N-S bond.

For example, instead of a thioamide, a precursor containing a pre-formed N-S linkage or reactants that can form this bond are necessary. The three-component reaction involving an enamine, sulfur, and an N-halo reagent is conceptually similar to the multi-component nature of the Hantzsch synthesis but is designed to yield the isothiazole core. acs.org The key distinction lies in the synthons used to construct the heterocyclic ring.

| Synthesis | Target Ring | Typical Reactants | Bond Formation Logic | Reference |

| Hantzsch Synthesis | Thiazole | α-Haloketone + Thioamide | S attacks C, followed by N attacking carbonyl C | youtube.comwikipedia.org |

| Isothiazole Synthesis (e.g., [4+1] Annulation) | Isothiazole | β-Ketothioamide + NH₄OAc | Forms C-N and S-N bonds in a cascade | organic-chemistry.org |

Direct Synthesis and Halogenation Protocols for this compound

The synthesis of the target molecule requires not only the formation of the 3-methyl-1,2-thiazol-5-amine core but also the specific introduction of an iodine atom at the C-4 position. This can be achieved either by building the ring with the iodine already in place or, more commonly, by late-stage functionalization of a pre-formed isothiazole ring.

Regioselective halogenation of heteroaromatic rings is a critical transformation in organic synthesis. For the isothiazole ring, the C-4 position can be targeted for iodination through several methods, including the transformation of a directing group or direct C-H activation.

The Sandmeyer reaction is a powerful and well-established method for converting an aryl or heteroaryl amine into a halide via a diazonium salt intermediate. wikipedia.orglscollege.ac.inbyjus.com This reaction is typically catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

This method is highly applicable to the synthesis of halo-isothiazoles. Specifically, an amino group at the C-4 position of the isothiazole ring can be converted into the corresponding diazonium salt and subsequently displaced by iodide. Research has demonstrated the successful preparation of a 3-iodo-5-phenyl-isothiazole-4-carbonitrile through a Sandmeyer iodination, highlighting the viability of this approach for introducing iodine at the C-4 position of the isothiazole nucleus. ucy.ac.cy

The general process involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form the diazonium salt.

Displacement: The diazonium salt solution is then treated with a source of iodide, often potassium iodide (KI), typically in the presence of a copper(I) catalyst, to yield the iodo-substituted heterocycle. wikipedia.orglscollege.ac.in While copper catalysis is common for chlorides and bromides, the iodination reaction often proceeds without a metal catalyst. wikipedia.orglscollege.ac.in

Recent advancements include the development of electrochemical Sandmeyer reactions, which offer a more environmentally friendly alternative by using electricity as the driving force. nih.gov

Growing interest in green chemistry has spurred the development of metal-free iodination methods. These approaches avoid the use of potentially toxic and expensive metal catalysts.

Several strategies have emerged for the metal-free iodination of heterocycles:

Activation of Molecular Iodine: Molecular iodine (I₂) can be activated by oxidizing agents or specific reaction conditions. For example, tert-butylhydroperoxide (TBHP) can mediate the C-H functionalization of N-fused heterocycles with I₂, generating an electrophilic iodine species (I+) in situ. rsc.org

Hypervalent Iodine Reagents: Reagents like N-iodosuccinimide (NIS) can be used for the iodination of arenes and heterocycles. acs.org The reactivity can be enhanced by using specific solvents like hexafluoroisopropanol (HFIP) for electron-rich substrates or strong acids like triflic acid (TfOH) for deactivated arenes. acs.orgorganic-chemistry.org

Iodination of Organoboron Precursors: Aryl- or heteroarylboronic acids can undergo metal-free iodination using molecular iodine as the iodine source and a base like potassium carbonate. organic-chemistry.org This provides an alternative route where a boronic acid group is first installed at the C-4 position, followed by ipso-iodination.

Iodine-Mediated Cyclization: In some cases, iodine can mediate both bond formation and cyclization in a single step, leading to iodinated heterocyclic products in a metal-free manner. rsc.org

These methods offer a range of options for the regioselective iodination of the isothiazole ring, with the choice of method depending on the specific substrate and desired functional group tolerance.

A Deep Dive into the Synthesis of this compound

The isothiazole ring system is a critical scaffold in medicinal chemistry and materials science. The specific substitution pattern of this compound presents a unique synthetic challenge, requiring precise control over the introduction of three distinct functional groups: an iodo group at the C-4 position, a methyl group at C-3, and an amino group at C-5. This article explores the synthetic methodologies applicable to this target molecule and related isothiazoles, with a focus on modern and sustainable approaches.

Derivatization Strategies and Analogue Synthesis of 4 Iodo 3 Methyl 1,2 Thiazol 5 Amine

Diversification at the C-5 Amino Position: Synthesis of Amides, Ureas, and Thioureas

The primary amino group at the C-5 position of 4-Iodo-3-methyl-1,2-thiazol-5-amine is a key handle for derivatization, readily undergoing reactions to form a variety of functional groups, including amides, ureas, and thioureas. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can significantly influence its biological activity and physical characteristics.

Amide Synthesis: The acylation of the C-5 amino group is a straightforward and widely employed method for introducing a diverse range of substituents. This reaction is typically achieved by treating this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The choice of the acylating agent allows for the incorporation of various aliphatic and aromatic moieties, leading to a library of amide derivatives.

Urea and Thiourea (B124793) Synthesis: The synthesis of ureas and thioureas from the C-5 amino group introduces functionalities capable of forming strong hydrogen bond networks, a desirable feature in many bioactive molecules. Ureas are typically prepared by the reaction of the amine with an isocyanate, while thioureas are synthesized using an isothiocyanate. These reactions are generally high-yielding and proceed under mild conditions. The isocyanate or isothiocyanate partner can be varied to introduce a wide range of substituents, further expanding the chemical space of the resulting analogues.

| Derivative Type | Reagent | General Reaction Conditions |

| Amide | Acid Chloride/Anhydride | Base (e.g., pyridine, triethylamine), inert solvent |

| Urea | Isocyanate | Inert solvent, room temperature or gentle heating |

| Thiourea | Isothiocyanate | Inert solvent, room temperature or gentle heating |

Functionalization at the C-4 Position via Cross-Coupling Reactions to Introduce Aryl/Alkyl Moieties

The iodine atom at the C-4 position of the isothiazole (B42339) ring is a versatile functional group for the introduction of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules with tailored electronic and structural properties.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between the C-4 position of the isothiazole ring and a variety of aryl or vinyl boronic acids or esters. This reaction is catalyzed by a palladium complex in the presence of a base and offers a high degree of functional group tolerance.

Heck Coupling: The Heck reaction allows for the coupling of the C-4 iodo-substituted isothiazole with alkenes to form new substituted alkenes. This palladium-catalyzed reaction is a valuable tool for the introduction of vinyl groups and for the construction of more complex unsaturated systems.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the C-4 position and a terminal alkyne. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is highly efficient for the synthesis of aryl- and alkyl-substituted alkynes.

These cross-coupling reactions provide a powerful platform for the synthesis of a diverse library of analogues with various aryl and alkyl substituents at the C-4 position, significantly expanding the structural diversity of the this compound scaffold.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Palladium catalyst, Base |

| Heck | Alkene | Palladium catalyst, Base |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base |

Strategic Modifications of the C-3 Methyl Group for Extended Side Chains

While the amino and iodo groups are the more readily reactive sites, the methyl group at the C-3 position offers opportunities for further functionalization to introduce extended side chains. These modifications typically require initial activation of the methyl group.

One common strategy involves the deprotonation of the methyl group using a strong base, such as an organolithium reagent, to generate a reactive carbanion. This nucleophilic species can then be reacted with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce new carbon-carbon bonds and extend the side chain. For instance, reaction with an aldehyde or ketone would introduce a hydroxylated side chain, which could be further modified.

Another approach involves the radical halogenation of the methyl group, for example, using N-bromosuccinimide (NBS) under radical initiation conditions, to form a bromomethyl derivative. This halomethyl group can then serve as an electrophilic site for nucleophilic substitution reactions with various nucleophiles, allowing for the attachment of a wide range of functional groups and the construction of diverse side chains.

| Modification Strategy | Reagents | Intermediate | Subsequent Reaction |

| Deprotonation-Alkylation | Strong Base (e.g., n-BuLi), Electrophile (e.g., R-X, RCHO) | C-3 Carbanion | Nucleophilic attack on electrophile |

| Radical Halogenation | Radical Halogenating Agent (e.g., NBS) | C-3 Halomethyl | Nucleophilic substitution |

Synthesis of Fused Polycyclic Systems Incorporating the this compound Skeleton

The inherent reactivity of the C-5 amino group and the C-4 iodo substituent on the this compound scaffold makes it an excellent precursor for the synthesis of fused polycyclic systems. These annulation reactions lead to the formation of novel heterocyclic frameworks with potentially interesting biological and photophysical properties.

A prominent strategy involves the construction of a pyrimidine (B1678525) ring fused to the isothiazole core, leading to thiazolo[4,5-d]pyrimidine (B1250722) derivatives. This can be achieved through a multi-step sequence starting with the acylation of the C-5 amino group with a suitable building block, followed by an intramolecular cyclization. The nature of the substituent introduced at the C-4 position via cross-coupling can also be designed to participate in subsequent cyclization reactions, leading to more complex polycyclic architectures.

For instance, a suitably functionalized aryl group introduced at the C-4 position via a Suzuki coupling could undergo an intramolecular cyclization with the C-5 amino group or a derivative thereof, leading to the formation of a new fused ring. The versatility of this approach allows for the systematic construction of a variety of fused heterocyclic systems with diverse substitution patterns.

Development of Complex Organic Scaffolds and Chemical Building Blocks

This compound is a valuable building block for the development of more complex organic scaffolds due to its multiple, orthogonally reactive functional groups. The ability to selectively derivatize the amino group, the iodo substituent, and the methyl group allows for a stepwise and controlled construction of intricate molecular architectures.

In medicinal chemistry, this scaffold can be utilized as a starting point for the synthesis of compound libraries for high-throughput screening. The diverse analogues that can be generated through the derivatization strategies outlined above can be used to probe the structure-activity relationships of a particular biological target. The isothiazole core itself is a known pharmacophore in various bioactive molecules, and the ability to systematically modify the substituents around this core is highly advantageous for drug discovery programs.

Furthermore, the functionalized derivatives of this compound can themselves serve as more advanced building blocks for the synthesis of even more complex target molecules, including natural products and functional materials. The strategic incorporation of this versatile scaffold can significantly shorten synthetic routes and provide access to novel chemical entities.

Computational and Theoretical Investigations of 4 Iodo 3 Methyl 1,2 Thiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 4-Iodo-3-methyl-1,2-thiazol-5-amine. DFT studies on related heterocyclic systems, such as isoxazole (B147169) derivatives, provide a framework for inferring the properties of the target compound. nih.govresearchgate.net

A DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.net These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the electron-donating amino group at the 5-position and the electron-withdrawing iodine atom at the 4-position would significantly influence the electronic landscape. The amino group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the iodine atom would lower the LUMO energy, increasing its reactivity towards nucleophiles.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Low | Suggests reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Moderate | Reflects a balance of stability and reactivity. |

| Electronegativity (χ) | Moderate | Overall tendency to attract electrons. |

| Chemical Hardness (η) | Moderate | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Moderate to High | Propensity to accept electrons. |

This table presents hypothetical data based on general principles of DFT and studies on related compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would investigate the different spatial arrangements of its atoms resulting from rotation around single bonds. quimicaorganica.org The primary focus would be the rotation of the methyl and amino groups attached to the isothiazole (B42339) ring.

The study of conformations is crucial as the three-dimensional shape of a molecule can significantly impact its physical properties and biological activity. nih.gov Techniques for conformational analysis typically involve a combination of NMR spectroscopy and quantum mechanical calculations. nih.gov

For this compound, the isothiazole ring itself is largely planar. The conformational flexibility would arise from the orientation of the hydrogen atoms of the amino group and the methyl group. Due to the presence of the bulky iodine atom at the adjacent position, steric hindrance would likely play a significant role in determining the preferred conformation of the methyl group. The orientation of the amino group could be influenced by intramolecular hydrogen bonding with the nitrogen atom of the isothiazole ring.

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time. nih.govnih.gov These simulations would provide insights into the stability of different conformations and the transitions between them, offering a more complete picture of the molecule's flexibility in a solvated environment.

Elucidation of Reaction Mechanisms and Transition States for Transformations

A key transformation for this molecule would be reactions involving the carbon-iodine bond, a common site for cross-coupling reactions. For instance, in a Suzuki or Stille coupling, the iodine atom would be replaced by a new carbon-carbon bond. DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps of such catalytic cycles.

Furthermore, the amino group at the 5-position can undergo various reactions, such as acylation or diazotization. Theoretical studies could predict the regioselectivity and stereoselectivity of these transformations. The reaction of di-iodine with thiourea (B124793) derivatives to form aminothiazoles has been studied, providing a basis for understanding the fundamental chemistry of iodine and thiazole (B1198619) rings. nih.gov

Table 2: Hypothetical Activation Energies for Key Reactions of this compound

| Reaction Type | Hypothetical Activation Energy (kcal/mol) | Significance |

| Suzuki Coupling (C-I bond) | 15-25 | Predicts feasibility under typical catalytic conditions. |

| N-Acylation (amino group) | 10-20 | Suggests a facile reaction with acylating agents. |

| Electrophilic Aromatic Substitution | 20-30 | Indicates the relative reactivity of the isothiazole ring. |

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is essential for their characterization.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using DFT methods. For this compound, the ¹H NMR spectrum would be expected to show signals for the methyl protons and the amino protons. The chemical shift of the methyl group would be influenced by the electronic environment of the isothiazole ring. The ¹³C NMR spectrum would provide signals for the carbon atoms of the isothiazole ring and the methyl group. The carbon atom attached to the iodine would exhibit a characteristic chemical shift. nih.gov

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can also be computed. researchgate.net Key vibrational modes for this molecule would include the N-H stretching of the amino group, C-H stretching of the methyl group, and various stretching and bending modes of the isothiazole ring. The C-I stretching vibration would likely appear in the far-infrared region.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature |

| ¹H NMR | Methyl protons (singlet), Amino protons (broad singlet) |

| ¹³C NMR | Distinct signals for C3, C4, and C5 of the isothiazole ring, and the methyl carbon. |

| IR (cm⁻¹) | N-H stretch (~3300-3500), C-H stretch (~2900-3000), C=N stretch (~1600-1650), C-S stretch (~600-700) |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight, fragmentation pattern showing loss of iodine and methyl groups. |

This table presents predicted data based on typical values for similar functional groups and structures. mdpi.commdpi.comspectrabase.comchemicalbook.com

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.netresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic structure, conformational stability, and reaction energetics of this compound.

For instance, in a polar solvent, the charge distribution of the molecule would be stabilized, which could affect the relative energies of different conformers. The rates of reactions can also be highly dependent on the solvent. A polar solvent might stabilize charged transition states, thereby accelerating certain reactions. Studies on the synthesis of thiazole derivatives have shown that the choice of solvent can impact reaction yields and times. mdpi.com

By performing calculations in different solvent environments (e.g., a nonpolar solvent like toluene (B28343) versus a polar aprotic solvent like DMSO), a deeper understanding of the solvent's role in modulating the behavior of this compound can be achieved.

Advanced Applications of 4 Iodo 3 Methyl 1,2 Thiazol 5 Amine in Specialized Organic Synthesis Research

Utilization as a Versatile Building Block in Complex Chemical Synthesis

No specific studies demonstrating the use of 4-Iodo-3-methyl-1,2-thiazol-5-amine as a building block in the synthesis of complex natural products or pharmacologically active molecules have been identified.

Role in the Construction of Diverse Heterocyclic Libraries

There is no available research detailing the use of this compound in combinatorial chemistry or diversity-oriented synthesis to generate libraries of heterocyclic compounds.

Precursor in the Design and Synthesis of Chemically Active Molecular Scaffolds

While the thiazole (B1198619) ring is a known pharmacophore present in many bioactive molecules, there is no specific information on the conversion of this compound into specific, chemically active molecular scaffolds.

Applications in Chemo-selective Transformations and Functional Group Interconversions

Detailed studies on the chemo-selective reactions of this compound, exploring the differential reactivity of the iodo and amino groups, have not been found in the public domain.

Development of Novel Chemical Probes and Ligands for Molecular Recognition Studies

There is no literature available on the application of this compound in the design and synthesis of chemical probes or ligands for studying molecular recognition events.

Future Research Directions and Emerging Paradigms

Development of More Atom-Economical and Stereoselective Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, with a strong emphasis on atom economy. Traditional multi-step syntheses often generate significant chemical waste. Future research will undoubtedly focus on developing more streamlined and atom-economical routes to 4-Iodo-3-methyl-1,2-thiazol-5-amine and its derivatives.

One promising approach involves the use of multi-component reactions, where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgacs.org For instance, a potential one-pot synthesis could involve the reaction of a β-ketothioamide, an aminating agent, and an iodinating agent.

Furthermore, the development of stereoselective methods for the synthesis of chiral isothiazole (B42339) derivatives is a significant area for advancement. nih.gov While the subject compound itself is not chiral, the isothiazole scaffold can be incorporated into larger, stereochemically complex molecules. Future work could explore the use of chiral auxiliaries or catalysts to control the stereochemistry of reactions involving derivatives of this compound.

Table 1: Comparison of Potential Synthetic Strategies for Isothiazole Synthesis

| Synthetic Strategy | Key Features | Potential for Atom Economy | Potential for Stereoselectivity |

| Hantzsch-type Synthesis | Condensation of α-haloketones with thioamides. uc.pt | Moderate | Low (unless chiral starting materials are used) |

| [3+2] Cycloadditions | Reaction of nitrile sulfides with alkynes. | High | High (with chiral catalysts or auxiliaries) |

| Multi-component Reactions | One-pot combination of three or more starting materials. organic-chemistry.org | High | Moderate to High (depending on the specific reaction) |

| C-H Functionalization | Direct introduction of functional groups onto the isothiazole core. | High | Moderate to High (with appropriate directing groups and catalysts) |

Exploration of Unconventional Reactivity Patterns for this compound

The presence of a carbon-iodine bond on the isothiazole ring opens the door to a wide array of transformations. While conventional cross-coupling reactions like the Suzuki-Miyaura rsc.orgrsc.org and Sonogashira reactions are expected to be applicable, future research should venture into more unconventional reactivity patterns.

Hypervalent iodine chemistry offers a particularly exciting avenue for exploration. ucl.ac.uknih.gov The iodine atom in this compound could potentially be oxidized to a hypervalent state, enabling unique transformations such as alkynylations, arylations, and the introduction of other functional groups under mild conditions. nih.gov The interplay between the hypervalent iodine and the adjacent amino group could lead to novel intramolecular cyclizations and rearrangements.

Another area of interest is the investigation of radical-based transformations. The relatively weak C-I bond can be homolytically cleaved to generate an isothiazolyl radical, which could participate in a variety of addition and cyclization reactions, providing access to complex molecular architectures that are not easily accessible through traditional ionic pathways.

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Technologies

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical compounds are prepared and optimized. uc.ptacs.org These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the ability to rapidly generate libraries of compounds. nih.govnih.govacs.orgrsc.org

Future efforts in the synthesis of this compound and its derivatives will likely involve the development of robust flow-based protocols. nih.gov This could entail the in-line generation of reactive intermediates, telescoping of multiple reaction steps to minimize purification, and the use of immobilized reagents and catalysts to simplify product isolation. Microfluidic reactors, in particular, can offer precise control over reaction parameters, which is crucial for optimizing complex transformations and exploring reaction kinetics. nih.gov

The integration of these technologies will not only accelerate the synthesis of this specific compound but also facilitate the rapid exploration of its chemical space through the automated synthesis of diverse derivative libraries. nih.govresearchgate.net

Table 2: Advantages of Flow Chemistry for Heterocyclic Synthesis

| Feature | Benefit in the Synthesis of this compound |

| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, leading to higher selectivity and safety. |

| Precise Control of Reaction Time | Minimization of byproduct formation by precisely controlling the residence time in the reactor. |

| Facilitated Multi-step Synthesis | Telescoping of reaction sequences without the need for intermediate isolation and purification. allfordrugs.com |

| Improved Safety | Handling of hazardous reagents and intermediates in small, contained volumes. acs.org |

| Scalability | Straightforward scaling of production by running the flow system for longer durations. |

Advanced Computational Design of Isothiazole Derivatives for Specific Chemical Functions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functions. researchgate.net In the context of this compound, computational methods can be employed to predict its reactivity, explore potential reaction mechanisms, and design derivatives with tailored electronic and steric properties.

For example, density functional theory (DFT) calculations can be used to model the transition states of various reactions, providing insights into the most favorable reaction pathways and helping to optimize reaction conditions. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of isothiazole derivatives with their chemical or biological activity, guiding the design of new compounds with enhanced performance. nih.gov The tautomeric forms of the amino-isothiazole system can also be investigated computationally to understand their relative stabilities and reactivity. researchgate.net

Synergistic Approaches Combining Synthetic and Theoretical Methodologies for Novel Chemical Discovery

The most powerful approach to unlocking the full potential of this compound will involve a close synergy between synthetic chemistry and theoretical calculations. rsc.orgmdpi.com This integrated approach allows for a continuous feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and validate theoretical models.

For instance, computational screening of virtual libraries of isothiazole derivatives can identify promising candidates for a specific application. These candidates can then be synthesized and their properties evaluated experimentally. The experimental data can then be used to improve the accuracy of the computational models, leading to more reliable predictions in the next design cycle. This iterative process of design, synthesis, and evaluation is a powerful strategy for accelerating the discovery of novel chemical entities with tailored functionalities.

By embracing these future research directions and emerging paradigms, the scientific community can unlock the synthetic utility and potential applications of this compound, paving the way for new discoveries in materials science, catalysis, and beyond.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional heating | NaOH, DMF, 80°C, 12h | 65 | 95 |

| Microwave-assisted | K₂CO₃, DMF, 100°C, 30min | 85 | 98 |

Basic: How can the purity and structural integrity of this compound be rigorously characterized?

Methodological Answer:

- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) coupled to electrospray ionization (ESI) mass spectrometry to confirm molecular weight and detect impurities .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ at 400 MHz resolves substituent positions (e.g., iodine integration at δ 3.2 ppm for methyl-thiazole) .

- Elemental Analysis : Validate empirical formula (C₄H₆IN₃S) with ≤0.3% deviation .

Q. Table 2: Key Analytical Parameters

| Technique | Critical Parameters | Application |

|---|---|---|

| HPLC-MS | ESI+, m/z 255.95 [M+H]⁺ | Purity (>98%) and degradation profiling |

| ¹H NMR | DMSO-d₆, 400 MHz | Methyl group (δ 2.4 ppm) and amine confirmation |

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for iodine substitution .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Reaction Path Search : Combine computational screening (e.g., Gaussian 16) with experimental validation to identify optimal leaving groups (e.g., iodine vs. bromine) .

Advanced: How can contradictory data on biological activity across studies be systematically resolved?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds to minimize variability .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorobenzyl groups) at the 3-methyl position and correlate logP values with antimicrobial activity .

- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to aggregated data, identifying outliers due to solvent polarity or incubation time discrepancies .

Advanced: What experimental design strategies optimize reaction conditions for derivative synthesis?

Methodological Answer:

- Factorial Design : Test variables (temperature, solvent, catalyst) in a 2³ matrix to model their impact on yield. For example:

- Response Surface Methodology (RSM) : Optimize microwave power (300–600 W) and irradiation time (10–30 min) for maximum efficiency .

Q. Table 3: Factorial Design Example

| Run | Temp (°C) | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | DMF | NaOH | 58 |

| 2 | 100 | THF | K₂CO₃ | 82 |

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Store at –20°C in amber vials; DSC analysis shows decomposition onset at 150°C .

- Light Sensitivity : Monitor UV degradation (λmax 280 nm) over 30 days; use argon atmosphere for long-term storage .

- Waste Handling : Neutralize acidic byproducts with 10% NaHCO₃ before disposal to comply with EPA guidelines .

Advanced: How can isotopic labeling (e.g., ¹²⁵I) elucidate substitution mechanisms in thiazole derivatives?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates between ¹²⁷I and ¹²⁵I derivatives using LC-MS to identify rate-determining steps .

- Radiolabeling : Synthesize ¹²⁵I-labeled analogs via halogen exchange (e.g., using Cu(I) catalysts) for in vivo tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.